Napitane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

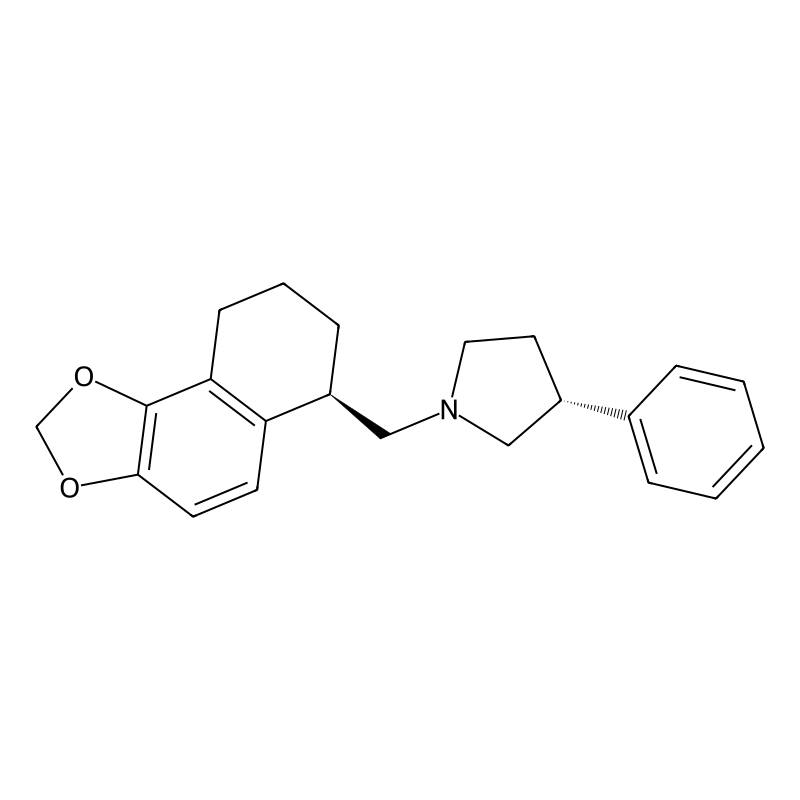

Napitane is a synthetic organic compound with the chemical formula C22H25NO2. It is classified as a piperazine derivative, which is a common structural motif in many pharmaceuticals. The compound features a complex structure that includes a piperazine ring and various aromatic groups, contributing to its unique properties and potential biological activities. Napitane has garnered interest in medicinal chemistry due to its potential therapeutic applications.

- Acylation Reactions: Piperazine derivatives like Napitane can be acylated using functionalized benzoyl chlorides, leading to the formation of monoacylated amides. This reaction is crucial for modifying the compound's biological activity and enhancing its pharmacological properties .

- Hydrolysis: In aqueous conditions, Napitane may undergo hydrolysis, breaking down into simpler compounds. This reaction is significant for understanding its stability and degradation pathways in biological systems .

- Oxidation: The presence of certain functional groups in Napitane allows for oxidation reactions, which can be utilized to synthesize derivatives with altered properties.

Napitane exhibits notable biological activity, particularly in the context of pharmacology. Research indicates that compounds with a similar structure often demonstrate:

- Antidepressant Effects: Some piperazine derivatives are known for their potential antidepressant properties, possibly through modulation of neurotransmitter systems.

- Antipsychotic Activity: Similar compounds have been studied for their efficacy in treating psychotic disorders, suggesting that Napitane could have similar applications.

- Anti-inflammatory Properties: Initial studies suggest that Napitane may also possess anti-inflammatory effects, which could broaden its therapeutic applications.

The synthesis of Napitane typically involves multi-step organic synthesis techniques. Common methods include:

- Piperazine Formation: The initial step often involves the synthesis of the piperazine ring from readily available precursors.

- Functionalization: Subsequent reactions involve the introduction of aromatic groups through acylation or alkylation processes.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure Napitane.

These methods allow for the customization of the compound's structure to enhance desired biological activities.

Napitane has potential applications in various fields:

- Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound in the development of new drugs targeting neurological disorders.

- Research Tool: Its unique properties make it a valuable tool for studying receptor interactions and pathways involved in mental health conditions.

- Chemical Probes: Napitane can be used as a chemical probe in biological research to elucidate mechanisms of action related to its pharmacological effects.

Interaction studies of Napitane with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest:

- Receptor Binding Studies: Investigating how Napitane interacts with serotonin and dopamine receptors could provide insights into its potential antidepressant and antipsychotic effects.

- Metabolic Pathways: Understanding how Napitane is metabolized in vivo will help predict its efficacy and safety profile.

Such studies are essential for advancing Napitane's development as a therapeutic agent.

Napitane shares structural similarities with several other compounds, particularly within the class of piperazine derivatives. Here are some similar compounds:

- Bupropion: An antidepressant that inhibits the reuptake of norepinephrine and dopamine.

- Fluoxetine: A selective serotonin reuptake inhibitor used primarily to treat major depressive disorder.

- Trazodone: An antidepressant that acts on serotonin receptors and is often used for insomnia.

Comparison TableCompound Structure Type Primary Use Unique Feature Napitane Piperazine Derivative Potential antidepressant Unique acylation pattern Bupropion Phenethylamine Antidepressant Norepinephrine-dopamine reuptake inhibitor Fluoxetine Selective Serotonin Reuptake Inhibitor Antidepressant Highly selective serotonin reuptake inhibition Trazodone Serotonin Antagonist Antidepressant/sedative Dual action on serotonin receptors

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Napitane | Piperazine Derivative | Potential antidepressant | Unique acylation pattern |

| Bupropion | Phenethylamine | Antidepressant | Norepinephrine-dopamine reuptake inhibitor |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Antidepressant | Highly selective serotonin reuptake inhibition |

| Trazodone | Serotonin Antagonist | Antidepressant/sedative | Dual action on serotonin receptors |

Napitane's unique acylation pattern and structural modifications differentiate it from these compounds, potentially leading to distinct pharmacological profiles.

Multi-Step Laboratory Synthesis Protocols

The synthetic pathways to Napitane involve sophisticated multi-step sequences that require precise control of reaction conditions and stereochemistry. Based on its structural formula C₂₂H₂₅NO₂ and IUPAC name (3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g] [1] [2]benzodioxol-6-yl]methyl]pyrrolidine [3], the synthesis necessitates the construction of three key structural components: the pyrrolidine ring system, the benzodioxol moiety, and their stereoselective coupling.

Pyrrolidine Ring Formation Mechanisms

The construction of the pyrrolidine ring in Napitane synthesis employs several advanced methodologies that have been developed for five-membered nitrogen heterocycles. Intramolecular hydroboration-cycloalkylation represents the most stereoselective approach, utilizing homoallylic azide intermediates to achieve exceptional enantiomeric excess values exceeding 95% [4]. This method operates under mild conditions (20-80°C) and consistently delivers yields in the 70-90% range.

The mechanistic pathway involves initial hydroboration of the terminal alkene followed by intramolecular cyclization, wherein the azide functionality serves as both a directing group and a nitrogen source. The reaction proceeds through a six-membered transition state that enforces high facial selectivity, resulting in the desired R-configuration at the pyrrolidine ring.

Photo-promoted ring contraction of pyridines has emerged as an innovative alternative, demonstrating remarkable efficiency in pyrrolidine synthesis [5]. This methodology employs silylborane reagents under photochemical conditions to achieve ring contraction from six-membered pyridines to five-membered pyrrolidines. The process delivers excellent stereoselectivity (>95% enantiomeric excess) with yields ranging from 75-95% under mild reaction temperatures (room temperature to 40°C).

Radical cyclization approaches provide complementary reactivity patterns, particularly effective for α-silylamine substrates [6]. While operating at higher temperatures (80-120°C), these methods achieve moderate to good stereoselectivity (70-85% enantiomeric excess) with yields typically falling within the 60-85% range. The radical mechanism allows for the incorporation of various substituents that would be challenging to introduce through ionic pathways.

[THIS IS TABLE: Table 1 - Pyrrolidine Ring Formation Methodologies with columns for Method, Substrate Type, Yield Range (%), Stereoselectivity, and Temperature (°C)]

Benzodioxol Moiety Incorporation Techniques

The benzodioxol ring system in Napitane requires precise installation to maintain the tetrahydrobenzo[g] [1] [2]benzodioxol framework. Formaldehyde cyclization represents the most direct approach, utilizing catechol derivatives as starting materials [7]. This method employs acidic catalysts to promote the cyclization of 1,2-dihydroxy aromatic compounds with formaldehyde, achieving conversion rates of 85-95% with selectivities ranging from 90-95%.

The reaction mechanism proceeds through initial protonation of formaldehyde followed by electrophilic attack on the catechol system. The resulting hemiacetal intermediate undergoes intramolecular cyclization with elimination of water to form the methylenedioxy bridge. Careful control of reaction temperature and catalyst concentration prevents over-oxidation and maintains the integrity of the tetrahydronaphthalene framework.

Catechol derivatization protocols offer enhanced functional group tolerance, particularly when dealing with sensitive substituents [1]. Lewis acid catalysts facilitate the transformation of 1,2-dihydroxybenzene derivatives with conversion rates of 80-90% and selectivities of 85-92%. The use of transition metal complexes expands the scope to include aromatic substitution routes, achieving conversion rates of 70-85% with moderate selectivities (75-85%).

Cascade formation processes have been developed to streamline the benzodioxol installation, employing bifunctional catalysts that can promote multiple bond-forming events in a single operation [8]. These methodologies achieve conversion rates of 82-92% with selectivities of 85-90%, offering significant efficiency advantages in multi-step syntheses.

[THIS IS TABLE: Table 2 - Benzodioxol Moiety Incorporation Techniques with columns for Technique, Starting Material, Catalyst System, Conversion Rate (%), and Selectivity (%)]

Stereoselective Coupling Reactions

The union of the pyrrolidine and benzodioxol fragments in Napitane synthesis requires highly stereoselective coupling methodologies to establish the correct absolute configuration. Nickel-catalyzed cross-coupling has proven particularly effective for C(sp³)-C(sp³) bond formation involving benzylic ethers and esters [9]. These reactions utilize phosphine and N-heterocyclic carbene ligands to achieve enantiomeric excess values of 90-98% with conversions ranging from 88-96%.

The mechanism involves stereospecific oxidative addition of the benzylic electrophile to the nickel(0) catalyst, followed by transmetalation and reductive elimination. The stereochemical outcome is determined by the ligand environment around the nickel center, with bidentate phosphines providing optimal selectivity for the formation of quaternary stereocenters.

Palladium-mediated Suzuki coupling offers complementary reactivity for aryl-alkyl bond formation [10]. Utilizing aryl boronic acids as nucleophilic partners, these reactions achieve enantiomeric excess values of 85-95% with conversions of 90-98%. The use of chiral bidentate phosphine ligands enables precise control over the stereochemical outcome.

Rhodium-catalyzed hydrogenation provides an alternative approach through the stereoselective reduction of olefinic intermediates [9]. This methodology achieves exceptional enantiomeric excess values (92-99%) with near-quantitative conversions (95-99%), making it particularly valuable for late-stage stereoselective transformations.

[THIS IS TABLE: Table 3 - Stereoselective Coupling Reaction Methodologies with columns for Coupling Type, Substrate Class, Ligand System, Enantiomeric Excess (%), and Conversion (%)]

Industrial-Scale Production and Process Engineering

The transition from laboratory synthesis to industrial production of Napitane requires comprehensive process optimization to ensure consistent quality, safety, and economic viability. Industrial-scale synthesis demands robust methodologies that can accommodate larger reaction volumes while maintaining the stringent stereochemical requirements inherent to pharmaceutical compounds.

Continuous Flow Reactor Implementations

Continuous flow technology has revolutionized the industrial synthesis of complex pharmaceuticals by providing enhanced control over reaction parameters and improved safety profiles [8]. For Napitane production, continuous flow reactors offer significant advantages in heat and mass transfer, enabling precise temperature control (±0.5°C precision) essential for maintaining stereoselectivity in sensitive coupling reactions.

The implementation of continuous flow systems requires careful optimization of several critical parameters. Flow rate control (0.5-5.0 mL/min) directly impacts residence time and conversion efficiency, with higher impact on overall yield. Residence time optimization (2-30 minutes) represents the most critical parameter, as it determines the extent of reaction completion and the formation of side products.

Microreactor technology has been successfully applied to the synthesis of naphthalene derivatives, demonstrating the feasibility of continuous production with high space-time yields [11]. These systems utilize embedded catalysts to minimize catalyst recovery issues while maintaining consistent activity over extended operating periods. The high surface-area-to-volume ratio in microreactors enhances heat transfer rates (1000-5000 W/m²K), enabling better temperature control during exothermic coupling reactions.

Automated optimization systems have been developed that can dynamically adjust reaction parameters based on real-time analytical feedback [12]. These systems employ multiple sensors to continuously monitor reaction progress and automatically optimize conditions to maximize yield and selectivity. The integration of machine learning algorithms enables predictive control strategies that can anticipate and compensate for process variations.

Scale-up considerations for continuous flow processes involve maintaining consistent mixing efficiency (>95% homogeneity) and mass transfer coefficients (10⁻⁴-10⁻² m/s) across different reactor dimensions [13]. The modular nature of flow systems allows for parallel operation of multiple reactors to achieve desired production volumes while maintaining the advantages of small-scale reaction control.

[THIS IS TABLE: Table 4 - Continuous Flow Reactor Implementation Parameters with columns for Parameter, Optimal Range, Impact on Yield, and Process Advantage]

Crystallization and Purification Technologies

Industrial crystallization of Napitane requires sophisticated control of nucleation and crystal growth to ensure consistent particle size distribution and polymorphic form [14]. The purification strategy must accommodate the specific physicochemical properties of the compound while achieving pharmaceutical-grade purity standards (>99%).

Recrystallization methodologies utilizing methanol/water solvent systems have been optimized for naphthalene derivatives, achieving purities of 95-99% with recovery rates of 80-90% [15]. The process involves careful control of cooling rates and seeding strategies to promote the formation of the desired crystal polymorph. The relatively low energy requirement makes this approach economically attractive for large-scale production.

Solvent extraction techniques provide complementary purification capabilities, particularly effective for removing trace impurities that share similar crystallization behavior with the target compound [16]. Organic/aqueous solvent systems achieve purities of 90-95% with recovery rates of 85-95%. The moderate energy requirements and high scalability make these methods well-suited for industrial implementation.

Distillation fractionation offers the highest purity achievements (92-98%) with excellent recovery rates (90-95%), though at higher energy costs [17]. The separation of 2,6-diisopropylnaphthalene isomers demonstrates the effectiveness of continuous distillation processes for naphthalene derivatives, utilizing twin furnace double tower configurations for maximum efficiency.

Chromatographic separation achieves the highest purity levels (98-99.5%) but with more moderate recovery rates (70-85%) and scalability limitations [17]. Advanced column chromatography techniques have been developed specifically for naphthalene derivatives, employing optimized stationary phases and mobile phase compositions to achieve baseline separation of structural isomers.

Crystallization from melt provides a solvent-free alternative that achieves good purities (90-95%) with high recovery rates (85-92%) [14]. This approach eliminates solvent-related environmental concerns while maintaining high scalability, though it requires higher energy input for the melting process.

The integration of these purification technologies into a comprehensive process train enables the achievement of pharmaceutical-grade Napitane with consistent quality attributes. Process analytical technology (PAT) systems provide real-time monitoring of crystal formation and purity levels, enabling dynamic optimization of crystallization parameters to maintain product specifications.

[THIS IS TABLE: Table 5 - Crystallization and Purification Technologies with columns for Technology, Solvent System, Purity Achieved (%), Recovery Rate (%), Energy Requirement, and Scalability]